molecular formula C29H26N2O2 B464700 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide CAS No. 224033-16-3

2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide

Cat. No.: B464700
CAS No.: 224033-16-3
M. Wt: 434.5g/mol
InChI Key: MKOQBKNPCWCOEM-UHFFFAOYSA-N
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Description

2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide is an organic compound with the molecular formula C29H26N2O2. This compound is characterized by its complex structure, which includes multiple aromatic rings and amide functionalities. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Phenylacetyl Chloride: Phenylacetic acid is reacted with thionyl chloride to form phenylacetyl chloride.

    Amidation Reaction: Phenylacetyl chloride is then reacted with 4-aminobenzylamine to form the intermediate 4-[(phenylacetyl)amino]benzylamine.

    Final Coupling: The intermediate is coupled with 2-phenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide functionalities, potentially converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s amide functionalities and aromatic rings allow it to form hydrogen bonds and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-N-(4-{4-[(phenylacetyl)amino]phenyl}acetamide): A structurally similar compound with slight variations in the positioning of functional groups.

    N-phenylacetamide: A simpler analog with fewer aromatic rings and amide functionalities.

    Benzylamine derivatives: Compounds with similar benzylamine structures but different substituents.

Uniqueness

2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide is unique due to its specific arrangement of aromatic rings and amide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenyl-N-[4-[[4-[(2-phenylacetyl)amino]phenyl]methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O2/c32-28(20-22-7-3-1-4-8-22)30-26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)31-29(33)21-23-9-5-2-6-10-23/h1-18H,19-21H2,(H,30,32)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOQBKNPCWCOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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